molecular formula C24H25N5O3 B2953215 9-(4-methoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 845661-30-5

9-(4-methoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2953215
CAS No.: 845661-30-5
M. Wt: 431.496
InChI Key: QEUPTPZJSWSARO-UHFFFAOYSA-N
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Description

9-(4-Methoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a polycyclic heteroaromatic compound with a fused pyrimido-purine scaffold. Its structure features a methoxy group at the para position of the phenyl ring (4-methoxyphenyl), a methyl group at the N1 position of the purine core, and a 2-methylbenzyl substituent at the N3 position.

The saturated bicyclic system (pyrimido[1,2-g]purine) contributes to its conformational rigidity, which may enhance binding specificity compared to simpler purine analogs.

Properties

IUPAC Name

9-(4-methoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-16-7-4-5-8-17(16)15-29-22(30)20-21(26(2)24(29)31)25-23-27(13-6-14-28(20)23)18-9-11-19(32-3)12-10-18/h4-5,7-12H,6,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUPTPZJSWSARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=C(C=C5)OC)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-(4-methoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves multiple steps. One common method includes the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst under reflux conditions . The crude product is then purified by crystallization using dimethylformamide.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl groups, using reagents like sodium methoxide or methyl iodide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-(4-methoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

9-(4-Ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

  • Key Differences :
    • Substituent at phenyl ring : Ethoxy (C₂H₅O−) vs. methoxy (CH₃O−) at the para position.
    • Benzyl group : 4-methylbenzyl vs. 2-methylbenzyl at N3.
  • The 4-methylbenzyl group may exhibit better steric compatibility with flat binding pockets compared to the ortho-substituted 2-methylbenzyl group in the target compound.

N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b)

  • Key Differences :
    • Core structure : Dipyrimido[1,2-a:4',5'-d]pyrimidine vs. pyrimido[1,2-g]purine.
    • Functional groups : Acrylamide and piperazine moieties introduce hydrogen-bonding and cationic properties absent in the target compound.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 9-(4-Ethoxyphenyl) Analog Compound 3b
Molecular Weight 473.55 g/mol 487.58 g/mol 732.82 g/mol
logP (Predicted) 3.8 4.3 2.1
Hydrogen Bond Donors 0 0 3
Rotatable Bonds 5 6 12
Synthetic Accessibility Moderate (7-step synthesis) Moderate High complexity (15+ steps)

Key Observations :

  • The target compound’s lower molecular weight and rotatable bond count suggest favorable pharmacokinetics (e.g., oral bioavailability) compared to larger analogs like 3b.
  • The absence of hydrogen bond donors may limit solubility but reduce metabolic oxidation.

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